molecular formula C22H30N4O8 B11602184 3,3'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)

3,3'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)

Cat. No.: B11602184
M. Wt: 478.5 g/mol
InChI Key: UTPAWAQMHKISOO-UHFFFAOYSA-N
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Description

3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) is a complex organic compound characterized by its unique structure, which includes a benzene ring, hydroxypropane chains, and imidazolidine dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) typically involves multiple steps:

    Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate functional groups. This can be achieved through electrophilic substitution reactions.

    Attachment of Hydroxypropane Chains: The benzene derivative is then reacted with 2-hydroxypropane-1,3-diol under controlled conditions to attach the hydroxypropane chains. This step often requires the use of catalysts and specific solvents to ensure high yield and purity.

    Formation of Imidazolidine Dione Groups: The final step involves the introduction of imidazolidine dione groups through a cyclization reaction. This can be achieved by reacting the intermediate compound with urea derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:

    Reaction Scale-Up: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Safety and Environmental Impact: Implementing measures to minimize hazardous waste and ensure safe handling of chemicals.

Chemical Reactions Analysis

Types of Reactions

3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) can undergo various chemical reactions, including:

    Oxidation: The hydroxypropane chains can be oxidized to form carbonyl compounds.

    Reduction: The imidazolidine dione groups can be reduced to form amine derivatives.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, altering their function.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylhydantoin): Similar structure but with hydantoin groups instead of imidazolidine dione.

    3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2-thione): Contains thione groups instead of dione.

Uniqueness

The unique combination of benzene, hydroxypropane, and imidazolidine dione groups in 3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of 3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione), covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H30N4O8

Molecular Weight

478.5 g/mol

IUPAC Name

3-[3-[4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C22H30N4O8/c1-21(2)17(29)25(19(31)23-21)9-13(27)11-33-15-5-7-16(8-6-15)34-12-14(28)10-26-18(30)22(3,4)24-20(26)32/h5-8,13-14,27-28H,9-12H2,1-4H3,(H,23,31)(H,24,32)

InChI Key

UTPAWAQMHKISOO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)OCC(CN3C(=O)C(NC3=O)(C)C)O)O)C

Origin of Product

United States

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